molecular formula C21H26ClN3O B11336095 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

Cat. No.: B11336095
M. Wt: 371.9 g/mol
InChI Key: QRBIZHJYYHQURJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide: is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a phenylacetamide structure. It has been studied for its potential pharmacological properties and its role as a ligand in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine to form the intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with phenylacetyl chloride to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. Industrial production may also involve the use of automated reactors and purification systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (Cl2, Br2) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological receptors, particularly dopamine receptors.

    Medicine: Research has explored its potential as a therapeutic agent for neurological disorders due to its affinity for dopamine receptors.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide primarily involves its interaction with dopamine receptors. The compound acts as a ligand, binding to dopamine receptors and modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Comparison:

  • N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is similar in structure but contains a methoxybenzamide group instead of a phenylacetamide group. This difference can influence its binding affinity and pharmacological properties.
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide shares the piperazine and phenylacetamide moieties but lacks the chlorophenyl group. This structural variation can affect its chemical reactivity and biological activity.

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H26ClN3O/c1-24-11-13-25(14-12-24)20(18-7-9-19(22)10-8-18)16-23-21(26)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)

InChI Key

QRBIZHJYYHQURJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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